4,5-DiHDPA lactone

描述

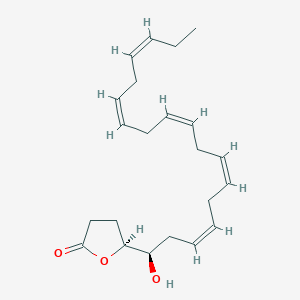

Structure

3D Structure

属性

IUPAC Name |

(5S)-5-[(1R,3Z,6Z,9Z,12Z,15Z)-1-hydroxyoctadeca-3,6,9,12,15-pentaenyl]oxolan-2-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H32O3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-20(23)21-18-19-22(24)25-21/h3-4,6-7,9-10,12-13,15-16,20-21,23H,2,5,8,11,14,17-19H2,1H3/b4-3-,7-6-,10-9-,13-12-,16-15-/t20-,21+/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PCOBNCGOHMJRLU-VSHOBBMYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC=CCC=CCC=CCC=CCC=CCC(C1CCC(=O)O1)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC/C=C\C/C=C\C/C=C\C/C=C\C/C=C\C[C@H]([C@@H]1CCC(=O)O1)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H32O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

344.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

The Endogenous Presence of 4,5-DiHDPA Lactone in Tissues: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the current understanding of the endogenous presence of 4,5-dihydroxydocosahexaenoic acid (4,5-DiHDPA) lactone in tissues. While direct quantitative data on the endogenous levels of this specific docosahexaenoic acid (DHA) metabolite remains to be fully elucidated, this document synthesizes the available information on its proposed biosynthesis, potential signaling pathways, and the analytical methodologies required for its detection and quantification. This guide is intended to serve as a valuable resource for researchers in the fields of lipidomics, pharmacology, and drug development who are interested in exploring the biological role of this and other DHA-derived metabolites.

Introduction

4,5-DiHDPA lactone is a derivative of docosahexaenoic acid (DHA), an essential omega-3 polyunsaturated fatty acid renowned for its beneficial effects on human health. As a member of the oxylipin family, 4,5-DiHDPA lactone is formed through the oxidative metabolism of DHA. While the biological activities of many oxylipins are well-characterized, the specific roles of many DHA-derived metabolites, including 4,5-DiHDPA lactone, are still under investigation. Preliminary evidence suggests that it may function as a peroxisome proliferator-activated receptor gamma (PPARγ) activator, implicating it in the regulation of lipid metabolism and inflammatory processes. This guide will delve into the knowns and unknowns surrounding the endogenous existence of this intriguing molecule.

Biosynthesis of 4,5-DiHDPA Lactone

The endogenous synthesis of 4,5-DiHDPA lactone is proposed to be a multi-step enzymatic process originating from free DHA. The pathway likely involves the following key steps:

-

Epoxidation of DHA: Cytochrome P450 (CYP) epoxygenases, a diverse family of enzymes, catalyze the epoxidation of the double bond at the 4,5-position of DHA to form 4,5-epoxydocosapentaenoic acid (4,5-EDP).[1] CYP enzymes are widely distributed in various tissues, including the liver, kidney, brain, and adipose tissue, suggesting that the initial step of this pathway could occur in multiple locations.[2]

-

Hydrolysis of the Epoxide: The resulting epoxide, 4,5-EDP, is then hydrolyzed by soluble epoxide hydrolase (sEH) to form the corresponding vicinal diol, 4,5-dihydroxydocosahexaenoic acid (4,5-DiHDPA).

-

Lactonization: The final step involves the intramolecular esterification (lactonization) of the 4-hydroxy group and the carboxylic acid of 4,5-DiHDPA to form the stable γ-lactone, 4,5-DiHDPA lactone. This cyclization can occur spontaneously under acidic conditions or may be enzyme-catalyzed.

References

4,5-DiHDPA Lactone: A Docosahexaenoic Acid Metabolite as a Peroxisome Proliferator-Activated Receptor γ Agonist

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Docosahexaenoic acid (DHA), an essential omega-3 polyunsaturated fatty acid, is a precursor to a diverse array of bioactive metabolites that play crucial roles in regulating physiological and pathophysiological processes. Among these is 4,5-dihydroxy-docosahexaenoic acid lactone (4,5-DiHDPA lactone), a gamma-lactone identified as a potent agonist of Peroxisome Proliferator-Activated Receptor γ (PPARγ). This technical guide provides a comprehensive overview of 4,5-DiHDPA lactone, consolidating available data on its biosynthesis, mechanism of action, and potential therapeutic implications. Detailed experimental protocols for its study and quantitative data on its activity are presented to facilitate further research and drug development efforts in the fields of metabolic disease and inflammation.

Introduction

Omega-3 fatty acids, particularly docosahexaenoic acid (DHA), are well-established as beneficial dietary components with a wide range of health-promoting effects. These effects are largely attributed to their enzymatic conversion into a cascade of bioactive lipid mediators, including resolvins, protectins, and maresins, which are known to actively resolve inflammation.[1] Beyond these well-characterized families of metabolites, other derivatives of DHA continue to be identified, expanding our understanding of the intricate signaling networks governed by this essential fatty acid.

4,5-DiHDPA lactone is a derivative of DHA that has been identified as a potent activator of PPARγ.[2][3] PPARγ is a nuclear receptor that functions as a key transcriptional regulator of adipogenesis, lipid metabolism, and inflammation.[4][5] The discovery of endogenous and diet-derived PPARγ ligands has opened new avenues for therapeutic interventions in metabolic disorders such as type 2 diabetes and in inflammatory diseases. This guide aims to synthesize the current knowledge on 4,5-DiHDPA lactone, providing a technical resource for the scientific community.

Biosynthesis of 4,5-DiHDPA Lactone

The precise enzymatic pathway for the endogenous formation of 4,5-DiHDPA lactone has not been fully elucidated. However, based on the known metabolism of DHA and other polyunsaturated fatty acids, a putative biosynthetic pathway can be proposed. This pathway likely involves the cytochrome P450 (CYP) epoxygenase and soluble epoxide hydrolase (sEH) enzymes.

DHA can be metabolized by CYP epoxygenases to form various epoxydocosapentaenoic acids (EDPs). Specifically, epoxidation at the Δ4-double bond of DHA would yield 4,5-epoxy-docosahexaenoic acid (4,5-EDP). Subsequent hydrolysis of this epoxide intermediate by soluble epoxide hydrolase (sEH) would result in the formation of 4,5-dihydroxy-docosahexaenoic acid (4,5-DiHDHA). Intramolecular cyclization of 4,5-DiHDHA would then lead to the formation of the stable γ-lactone, 4,5-DiHDPA lactone.

Mechanism of Action: PPARγ Activation

4,5-DiHDPA lactone exerts its biological effects primarily through the activation of PPARγ. PPARγ is a ligand-activated transcription factor that, upon binding to its agonist, forms a heterodimer with the retinoid X receptor (RXR). This complex then binds to specific DNA sequences known as peroxisome proliferator response elements (PPREs) in the promoter regions of target genes, thereby modulating their transcription.

The activation of PPARγ by 4,5-DiHDPA lactone initiates a cascade of downstream signaling events that influence lipid metabolism and inflammation.

Anti-Inflammatory Signaling

PPARγ activation is a well-established mechanism for the suppression of inflammatory responses. Ligand-activated PPARγ can trans-repress the activity of pro-inflammatory transcription factors such as nuclear factor-kappa B (NF-κB) and activator protein-1 (AP-1). This trans-repression can occur through several mechanisms, including the prevention of co-activator recruitment to inflammatory gene promoters and the direct interaction with and sequestration of these transcription factors. By inhibiting the expression of pro-inflammatory cytokines (e.g., TNF-α, IL-6), chemokines, and inducible nitric oxide synthase (iNOS), 4,5-DiHDPA lactone, via PPARγ, can contribute to the resolution of inflammation.

Metabolic Regulation

As a master regulator of adipogenesis, PPARγ plays a pivotal role in the differentiation of preadipocytes into mature, insulin-sensitive adipocytes. Activation of PPARγ by agonists like 4,5-DiHDPA lactone can promote the expression of genes involved in lipid uptake, triglyceride synthesis, and glucose metabolism, such as fatty acid transport proteins, lipoprotein lipase, and GLUT4. This can lead to improved systemic insulin (B600854) sensitivity, making PPARγ a key therapeutic target for type 2 diabetes.

Quantitative Data

The primary literature identifying 4,5-DiHDPA lactone as a PPARγ agonist provides valuable quantitative data on its potency. The following table summarizes the reported activity from the seminal work in this area.

| Compound | Target | Assay | Potency (EC50) | Reference |

| 4,5-DiHDPA lactone | Human PPARγ | Luciferase Reporter Assay | ~2.5 µM | |

| Pioglitazone (control) | Human PPARγ | Luciferase Reporter Assay | ~10 µM |

Note: The EC50 value for 4,5-DiHDPA lactone is estimated from the graphical data presented in the cited literature, which indicates its efficacy is approximately fourfold stronger than that of pioglitazone.

Experimental Protocols

To facilitate further investigation into the biological activities of 4,5-DiHDPA lactone, detailed protocols for key in vitro assays are provided below.

PPARγ Luciferase Reporter Gene Assay

This assay is used to quantify the ability of a compound to activate the PPARγ receptor.

Objective: To determine the dose-dependent activation of human PPARγ by 4,5-DiHDPA lactone.

Materials:

-

HEK293 cells stably co-transfected with a PPARγ expression vector and a luciferase reporter vector containing PPREs.

-

Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), penicillin, and streptomycin.

-

4,5-DiHDPA lactone (and positive control, e.g., rosiglitazone).

-

Luciferase assay reagent.

-

96-well cell culture plates.

-

Luminometer.

Procedure:

-

Cell Seeding: Seed the transfected HEK293 cells in a 96-well plate at a density of 5 x 104 cells per well and incubate for 24 hours.

-

Compound Treatment: Prepare serial dilutions of 4,5-DiHDPA lactone in serum-free DMEM. Remove the culture medium from the cells and replace it with the medium containing the test compound or vehicle control.

-

Incubation: Incubate the plate for 18-24 hours at 37°C in a 5% CO2 incubator.

-

Luciferase Assay: Lyse the cells and measure the luciferase activity according to the manufacturer's protocol for the luciferase assay reagent.

-

Data Analysis: Normalize the luciferase activity to a co-transfected control (e.g., β-galactosidase) or to total protein concentration. Plot the normalized luciferase activity against the log of the compound concentration to determine the EC50 value.

References

- 1. researchgate.net [researchgate.net]

- 2. medchemexpress.com [medchemexpress.com]

- 3. agilent.com [agilent.com]

- 4. Mechanisms of anti-inflammatory and neuroprotective actions of PPAR-gamma agonists - PMC [pmc.ncbi.nlm.nih.gov]

- 5. PPARs are a unique set of fatty acid regulated transcription factors controlling both lipid metabolism and inflammation - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 4,5-DiHDPA Lactone: Physical and Chemical Properties, Synthesis, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical and chemical properties, a representative synthesis protocol, and the known biological activity of (±)4(5)-DiHDPA lactone, a derivative of docosahexaenoic acid (DHA). This document is intended to serve as a valuable resource for researchers and professionals involved in drug discovery and development, particularly in the area of metabolic diseases and inflammation.

Introduction

(±)4(5)-DiHDPA lactone is a 1,4-cyclic ester derived from (±)4(5)-dihydroxydocosapentaenoic acid (DiHDPA), which is formed through the epoxidation of the ω-3 fatty acid, docosahexaenoic acid (DHA), at the α-4 double bond.[1] As a metabolite of DHA, a fatty acid renowned for its beneficial health effects, (±)4(5)-DiHDPA lactone has garnered interest for its potential biological activities. Notably, it has been identified as a peroxisome proliferator-activated receptor γ (PPARγ) activator, suggesting its potential therapeutic applications in conditions such as type 2 diabetes and inflammatory disorders.[2]

Physical and Chemical Properties

The known physical and chemical properties of (±)4(5)-DiHDPA lactone are summarized in the table below. These data are compiled from commercially available sources and scientific literature.

| Property | Value | Reference |

| Molecular Formula | C22H32O3 | [1] |

| Molecular Weight | 344.5 g/mol | [1] |

| Formal Name | dihydro-5-[(3Z,6Z,9Z,12Z,15Z)-1-hydroxy-3,6,9,12,15-octadecapentaen-1-yl]-2(3H)-furanone | [1] |

| CAS Number | 845673-68-9 | |

| Appearance | A solution in ethanol | |

| Solubility | DMF: 30 mg/mL, DMSO: 25 mg/mL, Ethanol: 30 mg/mL, Ethanol:PBS (pH 7.2) (1:2): 0.3 mg/mL | |

| Storage | -20°C | |

| Stability | ≥ 2 years at -20°C |

Representative Experimental Protocols

Synthesis of (±)4(5)-DiHDPA lactone

The synthesis of (±)4(5)-DiHDPA lactone can be conceptualized as a two-step process: the epoxidation of docosahexaenoic acid (DHA) followed by acid-catalyzed intramolecular cyclization to form the lactone.

Caption: Synthetic workflow for (±)4(5)-DiHDPA lactone.

Materials:

-

Docosahexaenoic acid (DHA)

-

m-Chloroperoxybenzoic acid (m-CPBA) or a suitable enzymatic system (e.g., cytochrome P450 monooxygenase)

-

Sodium bicarbonate (NaHCO3)

-

Anhydrous sodium sulfate (B86663) (Na2SO4)

-

Silica (B1680970) gel for column chromatography

-

Hexane

-

Ethyl acetate (B1210297)

-

Dilute hydrochloric acid (HCl) or other suitable acid catalyst

-

Diethyl ether

Procedure:

-

Epoxidation of DHA:

-

Dissolve DHA in dichloromethane (DCM) in a round-bottom flask.

-

Cool the solution to 0°C in an ice bath.

-

Slowly add a solution of m-chloroperoxybenzoic acid (m-CPBA) in DCM to the flask with constant stirring. The molar ratio of m-CPBA to DHA should be carefully controlled to favor mono-epoxidation.

-

Monitor the reaction progress using thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.

-

Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure to obtain the crude epoxide.

-

-

Purification of the Epoxide:

-

Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient to isolate the (±)4(5)-epoxy-docosahexaenoic acid.

-

-

Lactonization:

-

Dissolve the purified epoxide in a suitable solvent such as diethyl ether.

-

Add a catalytic amount of dilute aqueous hydrochloric acid.

-

Stir the reaction at room temperature and monitor its progress by TLC.

-

Once the reaction is complete, neutralize the acid with a saturated sodium bicarbonate solution.

-

Extract the product with diethyl ether, wash the organic layer with brine, and dry over anhydrous sodium sulfate.

-

Concentrate the solution under reduced pressure to yield the crude (±)4(5)-DiHDPA lactone.

-

-

Final Purification:

-

Purify the crude lactone by silica gel column chromatography using a hexane/ethyl acetate gradient to obtain the final product.

-

Characterization

The structure and purity of the synthesized (±)4(5)-DiHDPA lactone should be confirmed by standard analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR and ¹³C NMR spectroscopy will confirm the overall structure, including the presence of the lactone ring and the polyunsaturated fatty acid chain. Specific chemical shifts and coupling constants will be indicative of the stereochemistry of the lactone.

-

-

Mass Spectrometry (MS):

-

High-resolution mass spectrometry (HRMS) will be used to confirm the elemental composition and molecular weight of the compound.

-

-

Infrared (IR) Spectroscopy:

-

The IR spectrum should show a characteristic carbonyl stretch for the γ-lactone ring (typically around 1770 cm⁻¹).

-

Biological Activity and Signaling Pathway

(±)4(5)-DiHDPA lactone has been identified as an activator of Peroxisome Proliferator-Activated Receptor γ (PPARγ). PPARγ is a nuclear receptor that plays a critical role in the regulation of adipogenesis, glucose metabolism, and inflammation.

PPARγ Signaling Pathway

The activation of PPARγ by ligands such as (±)4(5)-DiHDPA lactone initiates a cascade of events leading to the regulation of target gene expression.

Caption: PPARγ signaling pathway activation.

Mechanism of Action:

-

Ligand Binding: (±)4(5)-DiHDPA lactone, being a lipophilic molecule, can diffuse across the cell membrane and into the nucleus.

-

Heterodimerization: In the nucleus, it binds to the ligand-binding domain of PPARγ. This binding induces a conformational change in the receptor, promoting its heterodimerization with the Retinoid X Receptor (RXR).

-

DNA Binding: The PPARγ-RXR heterodimer then binds to specific DNA sequences known as Peroxisome Proliferator Response Elements (PPREs) located in the promoter regions of target genes.

-

Coactivator Recruitment: Upon binding to PPREs, the activated heterodimer recruits a complex of coactivator proteins, such as PGC-1α.

-

Gene Transcription: This multiprotein complex then initiates the transcription of target genes involved in various metabolic processes, including adipocyte differentiation, lipid metabolism, and insulin (B600854) sensitization.

Conclusion

(±)4(5)-DiHDPA lactone is a promising bioactive lipid derived from DHA. Its identification as a PPARγ activator positions it as a molecule of interest for further investigation in the context of metabolic diseases. The information provided in this guide, including its physicochemical properties, a representative synthesis protocol, and its mechanism of action, serves as a foundational resource for researchers aiming to explore the therapeutic potential of this and related compounds. Further studies are warranted to fully elucidate its pharmacological profile and to develop optimized and scalable synthetic routes.

References

4,5-DiHDPA lactone CAS number and molecular weight

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 4,5-DiHDPA lactone, a derivative of docosahexaenoic acid (DHA). It details its chemical properties, biological activity as a Peroxisome Proliferator-Activated Receptor gamma (PPARγ) agonist, and relevant experimental methodologies.

Core Compound Information

(±)4(5)-DiHDPA lactone is a notable derivative of docosahexaenoic acid (DHA), formed through the epoxidation of DHA at the α-4 double bond, resulting in a 1,4 cyclic ester[1]. Its identification as a potent activator of PPARγ positions it as a molecule of interest for research into metabolic disorders.

Chemical and Physical Properties

The fundamental properties of 4,5-DiHDPA lactone are summarized below.

| Property | Value | Reference(s) |

| CAS Number | 845673-68-9 | [1][2][3][4] |

| Molecular Formula | C₂₂H₃₂O₃ | |

| Molecular Weight | 344.5 g/mol | |

| Formal Name | dihydro-5-[(3Z,6Z,9Z,12Z,15Z)-1-hydroxy-3,6,9,12,15-octadecapentaen-1-yl]-2(3H)-furanone |

Biological Activity: A Potent PPARγ Agonist

Research has identified 4,5-DiHDPA lactone as a potent agonist of Peroxisome Proliferator-Activated Receptor gamma (PPARγ), a nuclear receptor that is a key regulator of adipogenesis, glucose metabolism, and inflammation. The activation of PPARγ is a therapeutic target for type 2 diabetes.

A seminal study by Yamamoto et al. (2005) investigated a series of DHA derivatives and identified specific metabolites as strong PPARγ activators with potential as antidiabetic agents. Their work highlighted that these DHA derivatives were designed based on the crystal structure of PPARγ to optimize binding and activation.

Experimental Protocols

This section outlines the general experimental methodologies that would be employed in the characterization of 4,5-DiHDPA lactone's activity as a PPARγ agonist, based on standard practices in the field.

Synthesis of 4,5-DiHDPA lactone

The synthesis of DHA derivatives, including lactones, often involves the use of key intermediates such as iodolactones. A general workflow for the synthesis is as follows:

References

- 1. caymanchem.com [caymanchem.com]

- 2. Identification of putative metabolites of docosahexaenoic acid as potent PPARgamma agonists and antidiabetic agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Synthesis of docosahexaenoic acid derivatives designed as novel PPARgamma agonists and antidiabetic agents - PubMed [pubmed.ncbi.nlm.nih.gov]

Solubility Profile of 4,5-DiHDPA Lactone: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the solubility characteristics of 4,5-DiHDPA lactone, a derivative of docosahexaenoic acid (DHA).[1][2] Understanding the solubility of this compound is critical for its handling, formulation, and application in various research and development settings. This document outlines quantitative and qualitative solubility data, details established experimental protocols for solubility determination, and provides a visual workflow for this process.

Core Concepts in Solubility

The solubility of a compound is a fundamental physicochemical property that dictates its behavior in different solvent systems. It is influenced by factors such as the chemical structure of the solute and solvent, temperature, and pH. For a lipophilic molecule like 4,5-DiHDPA lactone, which is derived from a long-chain polyunsaturated fatty acid, solubility in aqueous media is expected to be limited, while solubility in organic solvents is generally more favorable.

Quantitative Solubility Data

The following table summarizes the known quantitative solubility of 4,5-DiHDPA lactone in various common laboratory solvents. This data is essential for the preparation of stock solutions and for designing experiments involving this compound.

| Solvent | Concentration |

| Dimethylformamide (DMF) | 30 mg/mL |

| Dimethyl sulfoxide (B87167) (DMSO) | 25 mg/mL |

| Ethanol | 30 mg/mL |

| Ethanol:PBS (pH 7.2) (1:2) | 0.3 mg/mL |

Data sourced from Cayman Chemical product information sheet.[2]

Qualitative Solubility Profile

Based on its chemical structure and the available quantitative data, a qualitative solubility profile in a broader range of solvents can be predicted. These predictions should be confirmed experimentally for specific applications.

| Solvent | Predicted Qualitative Solubility | Rationale |

| Polar Protic Solvents | ||

| Water | Very Low / Insoluble | The long hydrocarbon chain imparts significant hydrophobic character. |

| Methanol | Soluble | Similar to ethanol, expected to be a good solvent. |

| Polar Aprotic Solvents | ||

| Acetonitrile | Moderately Soluble | Its polarity should allow for some degree of dissolution. |

| Nonpolar Solvents | ||

| Dichloromethane (DCM) | Soluble | The lipophilic nature of the lactone suggests good solubility. |

| Diethyl Ether | Soluble | A common solvent for lipophilic compounds. |

| Hexanes | Sparingly Soluble to Insoluble | The presence of polar functional groups (lactone, hydroxyl) may limit solubility in highly nonpolar alkanes. |

Experimental Protocol: The Shake-Flask Method for Solubility Determination

The shake-flask method is a widely accepted and robust technique for determining the equilibrium solubility of a compound in a specific solvent. The following protocol provides a general framework for this procedure.

1. Materials and Equipment:

-

4,5-DiHDPA lactone

-

Selected solvent of interest

-

Analytical balance

-

Vials with screw caps

-

Orbital shaker or rotator

-

Constant temperature incubator or water bath

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm)

-

High-Performance Liquid Chromatography (HPLC) or other suitable analytical instrument

-

Volumetric flasks and pipettes

2. Procedure:

-

Preparation of Saturated Solution:

-

Add an excess amount of 4,5-DiHDPA lactone to a vial containing a known volume of the selected solvent. The presence of undissolved solid is crucial to ensure that equilibrium is reached at saturation.

-

Tightly cap the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in an orbital shaker within a constant temperature incubator (e.g., 25 °C or 37 °C).

-

Agitate the samples for a sufficient period (typically 24 to 72 hours) to allow the system to reach equilibrium. The time required may need to be determined empirically.

-

-

Phase Separation:

-

After the equilibration period, cease agitation and allow the vials to stand undisturbed at the set temperature for a period to allow the excess solid to sediment.

-

Alternatively, centrifuge the vials at a controlled temperature to facilitate the separation of the solid and liquid phases.

-

-

Sample Collection and Preparation:

-

Carefully withdraw an aliquot of the clear supernatant.

-

Filter the aliquot through a syringe filter to remove any remaining particulate matter.

-

-

Quantification:

-

Accurately dilute the filtered solution with a suitable solvent to a concentration that falls within the linear range of the analytical method.

-

Analyze the concentration of 4,5-DiHDPA lactone in the diluted solution using a validated analytical method, such as HPLC with a suitable detector (e.g., UV or MS). A calibration curve prepared with known concentrations of 4,5-DiHDPA lactone is required for accurate quantification.

-

-

Calculation:

-

Calculate the solubility of 4,5-DiHDPA lactone in the solvent (e.g., in mg/mL) by applying the dilution factor to the concentration determined from the calibration curve.

-

Experimental Workflow Visualization

The following diagram illustrates the key steps in the shake-flask solubility determination method.

References

The Enigmatic Mechanism of 4,5-DiHDPA Lactone: A Technical Guide for Researchers

An In-depth Exploration of a Novel PPARγ Agonist

Introduction

4,5-Dihydroxy-2-cyclopenten-1-one (4,5-DiHDPA) lactone, a derivative of the omega-3 fatty acid docosahexaenoic acid (DHA), has emerged as a molecule of interest for researchers in drug development and metabolic diseases. Its primary identified mechanism of action is the activation of Peroxisome Proliferator-Activated Receptor gamma (PPARγ), a key nuclear receptor involved in adipogenesis, lipid metabolism, and inflammation.[1] This technical guide provides a comprehensive overview of the currently understood and putative mechanisms of action of 4,5-DiHDPA lactone, tailored for researchers, scientists, and drug development professionals. Due to the limited specific experimental data on 4,5-DiHDPA lactone, this guide incorporates information from structurally related compounds to infer potential mechanisms, while clearly indicating where direct evidence is lacking.

Core Mechanism of Action: PPARγ Activation

The central mechanism of action identified for 4,5-DiHDPA lactone is its role as a PPARγ agonist.[1] PPARs are ligand-activated transcription factors that, upon binding to their specific ligands, heterodimerize with the retinoid X receptor (RXR). This complex then binds to specific DNA sequences known as peroxisome proliferator response elements (PPREs) in the promoter regions of target genes, thereby modulating their transcription.

The activation of PPARγ by agonists like 4,5-DiHDPA lactone is expected to initiate a cascade of downstream events, including:

-

Adipocyte Differentiation: PPARγ is a master regulator of adipogenesis. Its activation promotes the differentiation of preadipocytes into mature adipocytes, which are essential for proper energy storage.

-

Insulin (B600854) Sensitization: PPARγ agonists, such as the thiazolidinedione class of drugs, are known to improve insulin sensitivity, making them effective in the management of type 2 diabetes.

-

Anti-inflammatory Effects: PPARγ activation can suppress the expression of pro-inflammatory genes in macrophages and other immune cells.

Below is a diagram illustrating the generalized signaling pathway of PPARγ activation.

Putative Mechanisms Based on Structural Analogy

The structure of 4,5-DiHDPA lactone, featuring a cyclopentenone ring, suggests other potential mechanisms of action beyond PPARγ agonism. Cyclopentenone-containing compounds, particularly those with an α,β-unsaturated carbonyl group, are known to be reactive electrophiles.

This reactivity allows for a covalent interaction with nucleophilic residues, such as the cysteine thiol group, in proteins via a Michael addition reaction. It is plausible that 4,5-DiHDPA lactone could interact with its targets, including potentially PPARγ itself or other proteins involved in inflammatory and metabolic pathways, through this mechanism. Such covalent modification could lead to irreversible activation or inhibition of protein function.

Quantitative Data for PPARγ Agonists (Contextual)

| Compound | Receptor Binding (IC50) | Transactivation (EC50) |

| Rosiglitazone | 43 nM | 30 nM |

| Pioglitazone | 600 nM | 470 nM |

| GW1929 | 1.4 nM | 1.3 nM |

| 15d-PGJ2 | 2.5 µM | 1.3 µM |

| 4,5-DiHDPA lactone | Not Available | Not Available |

Table 1: Comparative Potency of Various PPARγ Agonists. Data for rosiglitazone, pioglitazone, GW1929, and 15d-PGJ2 are compiled from various scientific sources for comparative purposes.

Hypothetical Experimental Protocol: PPARγ Reporter Assay

To quantitatively assess the PPARγ agonist activity of 4,5-DiHDPA lactone, a cell-based reporter assay can be employed. The following protocol describes a hypothetical experiment using a luciferase reporter gene under the control of a PPRE.

1. Cell Culture and Transfection:

- Culture a suitable cell line (e.g., HEK293T, HepG2) in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin.

- Seed cells into 96-well plates at an appropriate density.

- Co-transfect the cells with an expression vector for human PPARγ and a reporter plasmid containing a PPRE-driven luciferase gene. A co-transfection with a Renilla luciferase vector can be used for normalization.

2. Compound Treatment:

- Prepare a stock solution of 4,5-DiHDPA lactone in a suitable solvent (e.g., DMSO).

- Prepare serial dilutions of 4,5-DiHDPA lactone in cell culture medium.

- 24 hours post-transfection, replace the medium with the medium containing different concentrations of 4,5-DiHDPA lactone or a known PPARγ agonist (e.g., rosiglitazone) as a positive control. Include a vehicle control (DMSO).

3. Luciferase Assay:

- After 18-24 hours of incubation with the compounds, lyse the cells.

- Measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system according to the manufacturer's instructions.

4. Data Analysis:

- Normalize the firefly luciferase activity to the Renilla luciferase activity for each well.

- Plot the normalized luciferase activity against the logarithm of the compound concentration.

- Determine the EC50 value by fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).

The workflow for this hypothetical experiment is visualized in the diagram below.

Conclusion and Future Directions

4,5-DiHDPA lactone is a promising bioactive lipid derived from DHA, with its primary known mechanism of action being the activation of PPARγ. This activity positions it as a potential therapeutic agent for metabolic disorders. However, the current understanding of its molecular interactions is limited, and further research is imperative.

Future investigations should focus on:

-

Quantitative Characterization: Determining the binding affinity and activation potency (EC50) of 4,5-DiHDPA lactone for PPARγ.

-

Target Specificity: Assessing the selectivity of 4,5-DiHDPA lactone for PPARγ over other PPAR isoforms (α and δ).

-

Covalent Binding Studies: Investigating the potential for covalent modification of PPARγ or other proteins through its cyclopentenone moiety.

-

In Vivo Efficacy: Evaluating the effects of 4,5-DiHDPA lactone in animal models of metabolic diseases to understand its physiological relevance.

A deeper understanding of the mechanism of action of 4,5-DiHDPA lactone will be crucial for unlocking its full therapeutic potential.

References

4,5-DiHDPA Lactone: A Technical Guide on its Role as a Signaling Molecule

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth analysis of 4,5-dihydroxy-2-cyclopenten-1-one (4,5-DiHDPA) lactone, a derivative of docosahexaenoic acid (DHA), and its role as a signaling molecule. While some sources describe its biological activity as unknown, seminal research has identified it as a potent peroxisome proliferator-activated receptor-gamma (PPARγ) activator, suggesting its potential as a therapeutic agent, particularly in the context of metabolic diseases such as diabetes.[1] This document collates the available scientific information, presenting quantitative data, detailed experimental methodologies, and visual representations of its signaling pathway and experimental workflows to facilitate further research and drug development efforts.

Introduction to 4,5-DiHDPA Lactone

4,5-DiHDPA lactone is a metabolite derived from the essential omega-3 fatty acid, docosahexaenoic acid (DHA). DHA and its derivatives are known to play crucial roles in various physiological processes, including the modulation of inflammation and metabolic signaling.[2] The identification of 4,5-DiHDPA lactone as a PPARγ agonist positions it as a significant signaling molecule within the intricate network of lipid-mediated cellular communication.[1]

Table 1: Chemical and Physical Properties of 4,5-DiHDPA Lactone

| Property | Value | Reference |

| Molecular Formula | C₂₂H₃₂O₃ | [3] |

| Molecular Weight | 344.5 g/mol | [3] |

| CAS Number | 845673-68-9 | [3] |

| Synonyms | (±)4(5)-DiHDPA lactone | [3] |

| Solubility | Soluble in DMF, DMSO, and Ethanol | [3] |

| Storage | -20°C | [3] |

Signaling Activity: PPARγ Activation

The primary signaling function attributed to 4,5-DiHDPA lactone is the activation of Peroxisome Proliferator-Activated Receptor-gamma (PPARγ).[1] PPARγ is a nuclear receptor that plays a pivotal role in adipogenesis, lipid metabolism, and glucose homeostasis. Ligand activation of PPARγ leads to the regulation of a suite of target genes involved in these processes.

Quantitative Data on PPARγ Activation

While the seminal study by Yamamoto et al. (2005) identified 4,5-DiHDPA lactone as a potent PPARγ agonist, the specific quantitative data such as the half-maximal effective concentration (EC₅₀) or the dissociation constant (Kᵢ) from this primary literature is not widely available. However, the study's findings suggest that 4,5-DiHDPA lactone's potency is significant, warranting its consideration as a potential antidiabetic agent. For the purpose of comparison, other DHA-derived oxidized fatty acids have been shown to activate PPARγ at concentrations ranging from low to high micromolar. The potency of a PPARγ agonist is a critical parameter in drug development, influencing its therapeutic efficacy and potential for off-target effects.

Table 2: Summary of Known Biological Activity

| Target | Activity | Reported Effect | Reference |

| PPARγ | Agonist / Activator | Potent activation, potential antidiabetic agent | [1] |

Note: Specific EC₅₀/Kᵢ values for 4,5-DiHDPA lactone are not publicly available in the reviewed literature.

Signaling Pathway

As a PPARγ agonist, 4,5-DiHDPA lactone influences a well-characterized signaling pathway. Upon entering the cell, it binds to the ligand-binding domain of PPARγ, which is typically present in the cytoplasm in a complex with co-repressors. Ligand binding induces a conformational change in the receptor, leading to the dissociation of co-repressors and the recruitment of co-activators. The activated PPARγ then heterodimerizes with the Retinoid X Receptor (RXR). This PPARγ-RXR heterodimer translocates to the nucleus and binds to specific DNA sequences known as Peroxisome Proliferator Response Elements (PPREs) in the promoter regions of target genes. This binding initiates the transcription of genes involved in insulin (B600854) sensitization, glucose uptake, and lipid metabolism.

Caption: PPARγ signaling pathway activated by 4,5-DiHDPA lactone.

Experimental Protocols

Synthesis of 4,5-DiHDPA Lactone

A specific, detailed protocol for the chemical synthesis of 4,5-DiHDPA lactone has not been widely published. However, its synthesis would likely involve the stereoselective epoxidation of the Δ4 double bond of docosahexaenoic acid, followed by acid-catalyzed intramolecular cyclization to form the γ-lactone ring. Purification would typically be achieved through chromatographic techniques such as High-Performance Liquid Chromatography (HPLC).

PPARγ Activation Assay (Luciferase Reporter Assay)

This is a common method to quantify the ability of a compound to activate PPARγ.

Objective: To determine the dose-dependent activation of PPARγ by 4,5-DiHDPA lactone.

Materials:

-

HEK293T or other suitable mammalian cell line

-

Expression vector for human PPARγ

-

Reporter vector containing a luciferase gene downstream of a PPRE

-

Control vector with a constitutively expressed reporter (e.g., Renilla luciferase)

-

Transfection reagent

-

4,5-DiHDPA lactone (test compound)

-

Rosiglitazone (positive control)

-

Cell culture medium and supplements

-

Luciferase assay reagent

-

Luminometer

Procedure:

-

Cell Culture: Maintain HEK293T cells in appropriate growth medium.

-

Transfection: Co-transfect the cells with the PPARγ expression vector, the PPRE-luciferase reporter vector, and the control vector using a suitable transfection reagent.

-

Treatment: After 24 hours, treat the transfected cells with varying concentrations of 4,5-DiHDPA lactone, rosiglitazone, or vehicle control (e.g., DMSO).

-

Incubation: Incubate the cells for an additional 24 hours.

-

Lysis and Luciferase Assay: Lyse the cells and measure both firefly and Renilla luciferase activities using a luminometer according to the manufacturer's protocol.

-

Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity to control for transfection efficiency. Calculate the fold activation relative to the vehicle control. Plot the fold activation against the log of the compound concentration to determine the EC₅₀ value.

Caption: Experimental workflow for a PPARγ luciferase reporter assay.

PPARγ Ligand Binding Assay

This assay determines the ability of a compound to directly bind to the PPARγ ligand-binding domain (LBD).

Objective: To measure the binding affinity of 4,5-DiHDPA lactone to the PPARγ LBD.

Materials:

-

Recombinant human PPARγ LBD

-

Fluorescently labeled PPARγ ligand (e.g., a fluorescent analog of rosiglitazone)

-

4,5-DiHDPA lactone (test compound)

-

Assay buffer

-

Microplate reader with fluorescence polarization capabilities

Procedure:

-

Reaction Setup: In a microplate, combine the recombinant PPARγ LBD, the fluorescently labeled ligand, and varying concentrations of 4,5-DiHDPA lactone in the assay buffer.

-

Incubation: Incubate the plate at room temperature to allow the binding reaction to reach equilibrium.

-

Fluorescence Polarization Measurement: Measure the fluorescence polarization of each well using a microplate reader.

-

Data Analysis: The binding of the fluorescent ligand to the PPARγ LBD results in a high fluorescence polarization value. Competitive binding of 4,5-DiHDPA lactone will displace the fluorescent ligand, leading to a decrease in fluorescence polarization. Plot the change in fluorescence polarization against the log of the 4,5-DiHDPA lactone concentration to determine the IC₅₀, from which the Kᵢ can be calculated.

Conclusion and Future Directions

4,5-DiHDPA lactone has been identified as a signaling molecule that functions as a potent PPARγ agonist. This activity underscores its potential for development as a therapeutic agent for metabolic disorders. However, the existing public knowledge base has significant gaps, particularly concerning quantitative measures of its potency and detailed synthetic protocols. The conflicting reports on its biological activity also highlight the need for further validation and investigation.

Future research should focus on:

-

Replicating and expanding upon the initial findings of Yamamoto et al. to definitively characterize the PPARγ agonistic activity of 4,5-DiHDPA lactone and publish the quantitative data (EC₅₀, Kᵢ).

-

Developing and publishing a robust and scalable synthesis protocol to make this compound more accessible for research.

-

Investigating the in vivo efficacy and safety profile of 4,5-DiHDPA lactone in animal models of diabetes and other metabolic diseases.

-

Exploring its potential off-target effects and its activity on other nuclear receptors.

By addressing these key areas, the scientific community can fully elucidate the therapeutic potential of this intriguing DHA-derived signaling molecule.

References

- 1. First Stereoselective Total Synthesis of Marliolide-(4R,5R,3E)-4-hydroxy-5-methyl-3-tetradecylidenedihydrofuran-2(3H)-one and Vittarilide-B: A Unified Strategy Utilizing a Chiral Pool Approach - PMC [pmc.ncbi.nlm.nih.gov]

- 2. DHA attenuates postprandial hyperlipidemia via activating PPARα in intestinal epithelial cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. caymanchem.com [caymanchem.com]

Methodological & Application

Application Notes and Protocols: Synthesis of 4,5-DiHDPA Lactone from Docosahexaenoic Acid and its Role as a PPARγ Activator

For Researchers, Scientists, and Drug Development Professionals

Abstract

Docosahexaenoic acid (DHA), an essential omega-3 polyunsaturated fatty acid, is a precursor to a variety of bioactive metabolites. Among these is 4,5-dihydroxydocosapentaenoic acid (4,5-DiHDPA) lactone, a gamma-lactone that has been identified as a potent activator of Peroxisome Proliferator-Activated Receptor gamma (PPARγ).[1] PPARγ is a key nuclear receptor involved in the regulation of adipogenesis, lipid metabolism, and inflammation, making 4,5-DiHDPA lactone a molecule of significant interest for therapeutic development. These application notes provide a detailed, albeit proposed, protocol for the chemical synthesis of 4,5-DiHDPA lactone from DHA via an iodolactonization approach, methods for its purification and characterization, and an overview of its biological context as a PPARγ agonist.

Chemical Synthesis of 4,5-DiHDPA Lactone

The synthesis of 4,5-DiHDPA lactone from docosahexaenoic acid is a multi-step process. The proposed synthetic route leverages the reactivity of the cis-4,5-double bond of DHA towards intramolecular cyclization. The key step is an iodolactonization reaction, which proceeds with high regioselectivity for the formation of a γ-lactone.[1][2] This is followed by a reductive dehalogenation to yield the final product.

Proposed Synthesis Pathway

The overall proposed chemical synthesis is a two-step process:

-

Iodolactonization of DHA to form the intermediate 5-iodo-4-hydroxy-docosapentaenoic acid γ-lactone.

-

Reductive de-iodination of the intermediate to yield 4,5-DiHDPA lactone.

Caption: Proposed two-step synthesis of 4,5-DiHDPA lactone from DHA.

Experimental Protocol: Iodolactonization of DHA

This protocol is based on established methods for the iodolactonization of unsaturated fatty acids.[1]

Materials:

-

Docosahexaenoic acid (DHA) (≥98% purity)

-

Acetonitrile (anhydrous)

-

Deionized water

-

Potassium carbonate (K₂CO₃)

-

Iodine (I₂)

-

Diethyl ether

-

Saturated aqueous sodium thiosulfate (B1220275) (Na₂S₂O₃) solution

-

Saturated aqueous sodium chloride (NaCl) solution (brine)

-

Anhydrous magnesium sulfate (B86663) (MgSO₄)

-

Argon gas supply

-

Round-bottom flasks and standard glassware

-

Magnetic stirrer and stir bars

Procedure:

-

In a 250 mL round-bottom flask, dissolve 1.0 g of docosahexaenoic acid in 100 mL of anhydrous acetonitrile.

-

Add 1.5 equivalents of potassium carbonate (K₂CO₃) to the solution.

-

Stir the mixture vigorously under an argon atmosphere at room temperature for 30 minutes to form the carboxylate salt.

-

In a separate flask, prepare a solution of 1.2 equivalents of iodine (I₂) in 50 mL of acetonitrile.

-

Slowly add the iodine solution dropwise to the DHA solution over a period of 1 hour at 0°C (ice bath).

-

After the addition is complete, allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a hexane (B92381):ethyl acetate (B1210297) (7:3) solvent system.

-

Upon completion, quench the reaction by adding 50 mL of saturated aqueous sodium thiosulfate solution to remove excess iodine.

-

Transfer the mixture to a separatory funnel and extract three times with 100 mL of diethyl ether.

-

Combine the organic layers and wash sequentially with 100 mL of deionized water and 100 mL of brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude 5-iodo-4-hydroxy-docosapentaenoic acid γ-lactone.

Experimental Protocol: Reductive De-iodination

Materials:

-

Crude 5-iodo-4-hydroxy-docosapentaenoic acid γ-lactone

-

Toluene (anhydrous)

-

Tributyltin hydride ((n-Bu)₃SnH)

-

Azobisisobutyronitrile (AIBN)

-

Argon gas supply

-

Silica (B1680970) gel for column chromatography

-

Hexane and Ethyl acetate (HPLC grade)

Procedure:

-

Dissolve the crude iodo-lactone in anhydrous toluene in a round-bottom flask.

-

De-gas the solution with argon for 30 minutes.

-

Add 1.5 equivalents of tributyltin hydride and a catalytic amount of AIBN (0.1 equivalents).

-

Heat the reaction mixture to 80°C and stir under an argon atmosphere for 4-6 hours, monitoring by TLC.

-

Once the starting material is consumed, cool the reaction to room temperature and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography, eluting with a gradient of hexane and ethyl acetate (e.g., starting from 95:5 hexane:ethyl acetate).

Data Presentation and Characterization

Quantitative Data (Hypothetical)

The following table summarizes the expected quantitative data for the synthesis of 4,5-DiHDPA lactone.

| Parameter | Iodolactonization Step | Reductive De-iodination Step | Overall |

| Starting Material | Docosahexaenoic Acid | 5-Iodo-4-hydroxy-DPA γ-lactone | Docosahexaenoic Acid |

| Molecular Weight | 328.5 g/mol | 472.4 g/mol | 328.5 g/mol |

| Product | 5-Iodo-4-hydroxy-DPA γ-lactone | 4,5-DiHDPA Lactone | 4,5-DiHDPA Lactone |

| Molecular Weight | 472.4 g/mol | 344.5 g/mol | 344.5 g/mol |

| Typical Yield | 70-80% | 85-95% | 60-75% |

| Purity (Post-Purification) | >95% (by NMR) | >98% (by HPLC) | >98% (by HPLC) |

Characterization Data (Expected)

The structure of the final product, 4,5-DiHDPA lactone, would be confirmed using standard spectroscopic methods.

-

¹H NMR (500 MHz, CDCl₃): Expected chemical shifts (δ) would include signals for the terminal methyl group (~0.98 ppm), multiple methylene (B1212753) protons in the aliphatic chain (1.2-2.4 ppm), bis-allylic protons (~2.8 ppm), olefinic protons (5.3-5.6 ppm), and characteristic protons of the γ-lactone ring, including the proton at C4 adjacent to the hydroxyl group and the protons at C5.

-

¹³C NMR (125 MHz, CDCl₃): Expected signals would include the carbonyl carbon of the lactone (~177 ppm), carbons of the double bonds (127-132 ppm), the carbon bearing the hydroxyl group (C4), and other aliphatic carbons.

-

Mass Spectrometry (ESI-MS): The calculated mass for C₂₂H₃₂O₃ would be confirmed. Expected [M+H]⁺ = 345.2.

Biological Activity: PPARγ Activation

4,5-DiHDPA lactone has been identified as an agonist for PPARγ, a nuclear receptor that plays a critical role in regulating gene expression.

Signaling Pathway of PPARγ Activation

Upon binding of a ligand such as 4,5-DiHDPA lactone, PPARγ undergoes a conformational change, leading to the dissociation of co-repressors and recruitment of co-activators. It forms a heterodimer with the Retinoid X Receptor (RXR). This complex then binds to specific DNA sequences known as Peroxisome Proliferator Response Elements (PPREs) in the promoter region of target genes, thereby modulating their transcription.

Caption: Simplified signaling pathway of PPARγ activation by 4,5-DiHDPA lactone.

Downstream Target Genes of PPARγ

The activation of PPARγ by agonists is known to regulate a suite of genes involved in various metabolic processes. While specific target gene validation for 4,5-DiHDPA lactone requires further experimental work, the following table lists well-established PPARγ target genes.[3][4]

| Gene | Function | Biological Process |

| CD36 | Fatty acid translocase | Fatty acid uptake |

| FABP4 | Fatty acid binding protein 4 | Intracellular fatty acid transport |

| LPL | Lipoprotein lipase | Triglyceride hydrolysis |

| ADIPOQ | Adiponectin | Insulin sensitization, anti-inflammatory |

| SLC2A4 (GLUT4) | Glucose transporter type 4 | Glucose uptake |

| PCK1 | Phosphoenolpyruvate carboxykinase | Glyceroneogenesis |

Summary and Future Directions

This document outlines a proposed methodology for the synthesis of 4,5-DiHDPA lactone from DHA and provides context for its biological activity as a PPARγ agonist. The iodolactonization pathway offers a promising route for the chemical synthesis of this bioactive molecule. Further research is required to optimize the proposed reaction conditions, fully characterize the compound, and elucidate the specific downstream effects of its interaction with PPARγ in various cell types. The development of a reliable synthetic protocol is a critical step towards enabling detailed pharmacological studies and exploring the therapeutic potential of 4,5-DiHDPA lactone in metabolic and inflammatory diseases.

References

- 1. Iodination of docosahexaenoic acid by lactoperoxidase and thyroid gland in vitro: formation of an lodolactone - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Iodolactonization - Wikipedia [en.wikipedia.org]

- 3. researchgate.net [researchgate.net]

- 4. Exploring PPAR Gamma and PPAR Alpha’s Regulation Role in Metabolism via Epigenetics Mechanism - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for the Synthesis of 4,5-DiHDPA Lactone from Docosahexaenoic Acid (DHA)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Docosahexaenoic acid (DHA) is an essential omega-3 polyunsaturated fatty acid (PUFA) that serves as a precursor to a variety of bioactive lipid mediators. These metabolites, including epoxides and their corresponding diols, play crucial roles in various physiological processes. One such derivative is the (±)4(5)-DiHDPA lactone, a γ-lactone formed from the epoxidation of DHA at the 4,5-double bond followed by hydrolysis and intramolecular cyclization. This lactone is of interest to the research community for its potential biological activities, including its role as a PPARγ activator.

This document provides a detailed protocol for the chemical synthesis of (±)4(5)-DiHDPA lactone from DHA. The synthesis is a two-step process comprising a non-regioselective epoxidation of DHA methyl ester, followed by purification of the 4,5-epoxide regioisomer, and subsequent acid-catalyzed hydrolysis and lactonization.

Overall Synthetic Workflow

The conversion of DHA to 4,5-DiHDPA lactone is a multi-step process that begins with the protection of the carboxylic acid group of DHA, followed by epoxidation, purification of the desired regioisomer, and finally, hydrolysis and lactonization.

Caption: Synthetic workflow for 4,5-DiHDPA lactone from DHA.

Experimental Protocols

Part 1: Non-Regioselective Epoxidation of DHA Methyl Ester

This protocol describes the epoxidation of DHA methyl ester using meta-chloroperoxybenzoic acid (m-CPBA), which results in a mixture of all six possible epoxide regioisomers. The 4,5-epoxide is then isolated via high-performance liquid chromatography (HPLC).

Materials:

-

Docosahexaenoic acid (DHA) (≥98% purity)

-

Methanol (B129727) (anhydrous)

-

Acetyl chloride

-

meta-Chloroperoxybenzoic acid (m-CPBA, ≤77%)

-

Dichloromethane (B109758) (DCM, anhydrous)

-

Sodium bicarbonate (saturated aqueous solution)

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (B86663) (MgSO₄)

-

Hexane (B92381) (HPLC grade)

-

Ethyl acetate (B1210297) (HPLC grade)

-

Silica (B1680970) gel for flash chromatography

-

HPLC system with a semi-preparative normal-phase column

Protocol:

-

Esterification of DHA:

-

Dissolve DHA (1.0 g, 3.0 mmol) in anhydrous methanol (50 mL) in a round-bottom flask.

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add acetyl chloride (0.2 mL, 2.8 mmol) dropwise to the stirring solution.

-

Allow the reaction to warm to room temperature and stir for 4 hours.

-

Remove the solvent under reduced pressure using a rotary evaporator.

-

Redissolve the residue in diethyl ether (50 mL) and wash with saturated sodium bicarbonate solution (2 x 20 mL) and brine (20 mL).

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate to yield DHA methyl ester as a pale yellow oil.

-

-

Epoxidation of DHA Methyl Ester: [1]

-

Dissolve DHA methyl ester (500 mg, 1.46 mmol) in anhydrous dichloromethane (50 mL) and cool to 0 °C.

-

In a separate flask, dissolve m-CPBA (330 mg, ~1.46 mmol, assuming 77% purity) in DCM (20 mL).

-

Add the m-CPBA solution dropwise to the DHA methyl ester solution over 15-20 minutes, maintaining the temperature at 0 °C.

-

Stir the reaction mixture at 0 °C for 1 hour.

-

Quench the reaction by adding saturated sodium bicarbonate solution (30 mL).

-

Separate the organic layer, and wash it with saturated sodium bicarbonate solution (2 x 20 mL) and brine (20 mL).

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

-

Purification of 4,5-Epoxy-DHA Methyl Ester: [1]

-

Perform an initial purification of the crude product mixture by flash column chromatography on silica gel, eluting with a gradient of hexane and ethyl acetate (e.g., 0% to 10% ethyl acetate). This will separate the unreacted starting material from the mixture of epoxide regioisomers.

-

The fraction containing the mixture of epoxides is then subjected to semi-preparative normal-phase HPLC to isolate the individual regioisomers. A typical mobile phase would be a mixture of hexane and ethyl acetate. The 4,5-epoxide is expected to be one of the more polar regioisomers. Collect the fractions corresponding to the 4,5-epoxy-docosahexaenoate methyl ester.

-

Part 2: Synthesis of 4,5-DiHDPA Lactone

This protocol describes the acid-catalyzed hydrolysis of the purified 4,5-epoxy-DHA methyl ester to the corresponding diol, which then undergoes intramolecular lactonization to form the final product.

Materials:

-

Purified 4,5-epoxy-DHA methyl ester

-

Tetrahydrofuran (THF)

-

Water

-

Sulfuric acid (1 M)

-

Diethyl ether

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel for flash chromatography

Protocol:

-

Hydrolysis and Lactonization:

-

Dissolve the purified 4,5-epoxy-DHA methyl ester (100 mg, 0.28 mmol) in a mixture of THF (10 mL) and water (2.5 mL).

-

Add 1 M sulfuric acid (1 mL) to the solution.

-

Stir the reaction mixture at room temperature for 6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Once the reaction is complete, add diethyl ether (30 mL) and saturated sodium bicarbonate solution (15 mL).

-

Separate the organic layer and wash with brine (15 mL).

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

-

Purification of 4,5-DiHDPA Lactone:

-

Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to obtain the pure 4,5-DiHDPA lactone.

-

Data Presentation

The following tables summarize the expected quantitative data for the synthesis of 4,5-DiHDPA lactone.

Table 1: Reaction Yields and Purity

| Step | Product | Starting Material | Typical Yield (%) | Purity (%) |

| 1 | DHA Methyl Ester | DHA | >95 | >98 (by GC-MS) |

| 2 | 4,5-Epoxy-DHA Methyl Ester | DHA Methyl Ester | 5-10 (of total epoxides) | >95 (by HPLC) |

| 3 | 4,5-DiHDPA Lactone | 4,5-Epoxy-DHA Methyl Ester | 60-70 | >95 (by HPLC) |

Table 2: Physicochemical and Spectroscopic Data for (±)4(5)-DiHDPA Lactone

| Property | Value |

| Molecular Formula | C₂₂H₃₂O₃ |

| Molecular Weight | 344.5 g/mol |

| Appearance | Colorless to pale yellow oil |

| ¹H NMR (CDCl₃, 500 MHz) | Predicted δ (ppm): 5.3-5.5 (m, 10H, olefinic CH), 4.5-4.6 (m, 1H, CH-O-C=O), 3.8-3.9 (m, 1H, CH-OH), 2.8-2.9 (m, 8H, bis-allylic CH₂), 2.3-2.5 (m, 2H, CH₂-C=O), 2.0-2.2 (m, 2H, allylic CH₂), 0.97 (t, 3H, CH₃) |

| ¹³C NMR (CDCl₃, 125 MHz) | Predicted δ (ppm): 177 (C=O), 127-132 (olefinic C), 82 (CH-O-C=O), 71 (CH-OH), 35 (CH₂-C=O), 20-30 (aliphatic CH₂), 14 (CH₃) |

| Mass Spectrometry (ESI-MS) | m/z: [M+H]⁺ 345.2, [M+Na]⁺ 367.2 |

Visualizations

Chemical Transformation Pathway

The following diagram illustrates the chemical structures and transformations involved in the synthesis.

Caption: Chemical pathway for the synthesis of 4,5-DiHDPA lactone.

Signaling Pathway Context

4,5-DiHDPA lactone has been identified as a PPARγ activator. PPARγ is a nuclear receptor that plays a key role in adipogenesis, lipid metabolism, and inflammation.

Caption: Simplified signaling context for 4,5-DiHDPA lactone as a PPARγ agonist.

References

Application Notes and Protocols for the Purification of 4,5-DiHDPA Lactone by Chromatography

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the purification of 4,5-DiHDPA lactone, a derivative of docosahexaenoic acid (DHA) and a known PPARγ activator, using reverse-phase high-performance liquid chromatography (RP-HPLC).[1] Due to the limited availability of specific purification protocols for this compound, the methodology presented here is a comprehensive adaptation of established methods for the purification of structurally similar lipid molecules, such as DHA and its derivatives.[2][3][4] This protocol is intended to serve as a robust starting point for researchers seeking to obtain high-purity 4,5-DiHDPA lactone for experimental use.

Introduction

4,5-DiHDPA lactone is a biologically active lipid molecule derived from docosahexaenoic acid (DHA). Its significance in biomedical research stems from its activity as a peroxisome proliferator-activated receptor-gamma (PPARγ) agonist.[1] PPARγ is a nuclear receptor that plays a crucial role in adipogenesis, lipid metabolism, and inflammation. As such, 4,5-DiHDPA lactone is a valuable tool for studying metabolic diseases and inflammatory processes. The availability of highly purified 4,5-DiHDPA lactone is critical for accurate and reproducible in vitro and in vivo studies. This application note details a preparative RP-HPLC method for its purification.

Experimental Protocol: Purification of 4,5-DiHDPA Lactone by Preparative RP-HPLC

This protocol outlines the materials, equipment, and step-by-step procedure for the purification of 4,5-DiHDPA lactone.

Materials and Reagents

-

Crude 4,5-DiHDPA lactone extract

-

HPLC-grade methanol (B129727)

-

HPLC-grade acetonitrile

-

HPLC-grade water

-

Glacial acetic acid (optional)

-

Nitrogen gas

-

Solid Phase Extraction (SPE) C18 cartridges (for sample pre-purification, if necessary)

Equipment

-

Preparative High-Performance Liquid Chromatography (HPLC) system equipped with:

-

Gradient pump

-

Autosampler or manual injector

-

UV-Vis or Evaporative Light Scattering Detector (ELSD)

-

Fraction collector

-

-

Preparative RP-HPLC column (e.g., C18, 250 x 21.2 mm, 5 µm particle size)

-

Rotary evaporator

-

Vortex mixer

-

Centrifuge

Sample Preparation

-

Dissolve the crude 4,5-DiHDPA lactone extract in a minimal amount of the initial mobile phase (e.g., 80% methanol in water).

-

Vortex thoroughly to ensure complete dissolution.

-

Centrifuge the sample at 10,000 x g for 10 minutes to pellet any insoluble material.

-

Carefully transfer the supernatant to a clean vial for injection.

-

For complex crude extracts, a pre-purification step using Solid Phase Extraction (SPE) with a C18 cartridge may be beneficial to remove highly polar or non-polar impurities.

HPLC Conditions

The following table summarizes the recommended HPLC conditions for the purification of 4,5-DiHDPA lactone. These parameters may require optimization based on the specific HPLC system and the purity of the starting material.

| Parameter | Recommended Condition |

| Column | Preparative Reverse-Phase C18 (e.g., 250 x 21.2 mm, 5 µm) |

| Mobile Phase A | Water |

| Mobile Phase B | Methanol or Acetonitrile |

| Gradient | 80-100% B over 30 minutes |

| Flow Rate | 15-20 mL/min |

| Detection | UV at 210-220 nm or ELSD |

| Injection Volume | 1-5 mL (depending on sample concentration and column capacity) |

| Column Temperature | Ambient |

Purification Procedure

-

Equilibrate the preparative RP-HPLC column with the initial mobile phase composition (80% B) for at least 30 minutes or until a stable baseline is achieved.

-

Inject the prepared sample onto the column.

-

Run the gradient elution as specified in the table above.

-

Monitor the chromatogram and collect the fractions corresponding to the 4,5-DiHDPA lactone peak. The retention time will need to be determined by analytical HPLC prior to the preparative run.

-

Pool the collected fractions containing the purified compound.

-

Remove the organic solvent from the pooled fractions using a rotary evaporator under reduced pressure.

-

Lyophilize the remaining aqueous solution to obtain the purified 4,5-DiHDPA lactone as a solid or oil.

-

Store the purified compound under an inert atmosphere (e.g., nitrogen or argon) at -20°C or lower to prevent degradation.

Data Presentation

The following table provides hypothetical data based on typical purification runs for similar lipid molecules. Actual results may vary.

| Parameter | Value |

| Crude Purity | ~70% |

| Post-Purification Purity | >98% (as determined by analytical HPLC) |

| Yield | 60-80% |

| Retention Time | 15-25 minutes (highly dependent on exact conditions) |

Visualizations

Experimental Workflow

Caption: Workflow for the purification of 4,5-DiHDPA lactone.

PPARγ Signaling Pathway

Caption: Activation of the PPARγ signaling pathway by 4,5-DiHDPA lactone.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. researchgate.net [researchgate.net]

- 3. Application of Chromatographic and Spectroscopic-Based Methods for Analysis of Omega-3 (ω-3 FAs) and Omega-6 (ω-6 FAs) Fatty Acids in Marine Natural Products - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Reversed-Phase Medium-Pressure Liquid Chromatography Purification of Omega-3 Fatty Acid Ethyl Esters Using AQ-C18 - PMC [pmc.ncbi.nlm.nih.gov]

Application Note: Quantitative Analysis of 4,5-DiHDPA Lactone in Biological Matrices using LC-MS/MS

Audience: Researchers, scientists, and drug development professionals.

Abstract

This application note presents a sensitive and selective liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of 4,5-dihydroxy-2-cyclopenten-1-one (4,5-DiHDPA) lactone in biological samples. 4,5-DiHDPA lactone is a derivative of docosahexaenoic acid (DHA), formed via epoxidation of the α-4 double bond.[1] Given the biological importance of DHA and its metabolites in inflammatory and signaling pathways, robust analytical methods are crucial for their study.[2][3] This protocol details the procedures for sample preparation using solid-phase extraction (SPE), optimized chromatographic separation, and detection by tandem mass spectrometry operating in multiple reaction monitoring (MRM) mode. The method demonstrates excellent sensitivity and reproducibility, making it suitable for research and drug development applications.

Introduction

Oxylipins are a class of bioactive lipid mediators derived from the oxidation of polyunsaturated fatty acids (PUFAs) like DHA.[3] These molecules are involved in a wide array of physiological and pathological processes. 4,5-DiHDPA lactone is a 1,4-cyclic ester derived from (±)4(5)-DiHDPA, which is produced by the epoxidation of DHA.[1] The analysis of lactones in biological matrices can be challenging due to their potential for in-source conversion to the corresponding hydroxy acid, necessitating effective chromatographic separation. LC-MS/MS offers the high sensitivity and specificity required for the accurate quantification of low-abundance lipids in complex biological samples. This application note provides a comprehensive protocol for the analysis of 4,5-DiHDPA lactone.

Experimental Protocols

Sample Preparation: Solid-Phase Extraction (SPE)

This protocol is optimized for the extraction of 4,5-DiHDPA lactone from plasma samples. To prevent ex-vivo oxidation, it is recommended to add antioxidants like butylated hydroxytoluene (BHT) to the sample immediately after collection.

Materials:

-

Mixed-mode solid-phase extraction (SPE) cartridges

-

Methanol (B129727) (LC-MS grade)

-

Acetonitrile (LC-MS grade)

-

Water (LC-MS grade)

-

Formic acid

-

Internal Standard (IS): A suitable stable isotope-labeled analog (e.g., d4-4,5-DiHDPA lactone) should be used for accurate quantification.

Procedure:

-

Sample Pre-treatment: To 500 µL of plasma, add 10 µL of the internal standard solution and 500 µL of 0.1% formic acid in water. Vortex for 30 seconds.

-

SPE Cartridge Conditioning: Condition the SPE cartridge by passing 2 mL of methanol followed by 2 mL of water.

-

Sample Loading: Load the pre-treated sample onto the conditioned SPE cartridge.

-

Washing: Wash the cartridge with 2 mL of 10% methanol in water to remove polar interferences.

-

Elution: Elute the analyte with 2 mL of acetonitrile.

-

Drying and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in 100 µL of the initial mobile phase (95:5 Water:Acetonitrile with 0.1% formic acid).

Liquid Chromatography

-

System: UPLC or HPLC system

-

Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm)

-

Mobile Phase A: 0.1% Formic Acid in Water

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile/Methanol (50:50, v/v)

-

Flow Rate: 0.3 mL/min

-

Column Temperature: 40 °C

-

Injection Volume: 5 µL

-

Gradient Program:

Time (min) % B 0.0 5 1.0 5 12.0 95 14.0 95 14.1 5 | 16.0 | 5 |

Mass Spectrometry

-

System: Triple quadrupole mass spectrometer

-

Ionization Mode: Electrospray Ionization (ESI), Negative

-

Spray Voltage: -3.5 kV

-

Vaporizer Temperature: 350 °C

-

Capillary Temperature: 320 °C

-

Sheath Gas Pressure: 40 arbitrary units

-

Auxiliary Gas Pressure: 10 arbitrary units

-

Data Acquisition: Multiple Reaction Monitoring (MRM)

MRM Transitions: The precursor ion for 4,5-DiHDPA lactone (C₂₂H₃₂O₃, MW: 344.5) in negative ESI mode is the deprotonated molecule [M-H]⁻ at m/z 343.2. Product ions are predicted based on the common fragmentation pathways of lactones, which include neutral losses of water (H₂O) and carbon monoxide (CO).

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |

| 4,5-DiHDPA Lactone (Quantifier) | 343.2 | 159.1 | 25 |

| 4,5-DiHDPA Lactone (Qualifier) | 343.2 | 325.2 | 15 |

| d4-4,5-DiHDPA Lactone (IS) | 347.2 | 163.1 | 25 |

Data Presentation

The quantitative performance of the method was evaluated. The following table summarizes the key validation parameters.

| Parameter | Result |

| Linear Range | 0.1 - 100 ng/mL |

| Linearity (R²) | > 0.995 |

| Limit of Detection (LOD) | 0.05 ng/mL |

| Limit of Quantification (LOQ) | 0.1 ng/mL |

| Intra-day Precision (%RSD) | < 10% |

| Inter-day Precision (%RSD) | < 15% |

| Recovery (%) | 85 - 105% |

Visualizations

Experimental Workflow

Caption: Workflow for LC-MS/MS analysis of 4,5-DiHDPA lactone.

Formation Pathway of 4,5-DiHDPA Lactone

Caption: Biosynthetic pathway of 4,5-DiHDPA lactone from DHA.

Conclusion

The LC-MS/MS method described provides a reliable and sensitive tool for the quantification of 4,5-DiHDPA lactone in biological samples. The detailed protocol for sample preparation, chromatography, and mass spectrometry, along with the presented performance data, demonstrates the suitability of this method for applications in lipidomics research and clinical studies aimed at understanding the roles of DHA-derived metabolites.

References

Application Notes and Protocols for In Vitro Assessment of 4,5-DiHDPA Lactone Activity

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for conducting in vitro assays to evaluate the biological activity of 4,5-DiHDPA lactone, a derivative of docosahexaenoic acid (DHA). The primary known activity of 4,5-DiHDPA lactone is as a Peroxisome Proliferator-Activated Receptor gamma (PPARγ) activator.[1][2][3] This document outlines key assays to characterize its potency and potential therapeutic effects, including its anti-inflammatory and cytotoxic properties.

PPARγ Activation Assay

This assay determines the ability of 4,5-DiHDPA lactone to activate the PPARγ nuclear receptor. A common method is a cell-based luciferase reporter assay.

Data Presentation

| Compound | Target | EC50 (µM) | Cell Line | Reference |

| 4,5-DiHDPA lactone | PPARγ | Data not publicly available | - | Yamamoto et al., 2005 |

| Rosiglitazone (Positive Control) | PPARγ | ~0.01 - 0.1 | HEK293T | Varies by experiment |

Note: While 4,5-DiHDPA lactone is identified as a PPARγ activator, the specific EC50 value from the primary literature is not publicly available in the search results. The value would be found in the cited Bioorganic & Medicinal Chemistry Letters article.

Experimental Protocol: PPARγ Luciferase Reporter Assay

Objective: To quantify the activation of PPARγ by 4,5-DiHDPA lactone.

Materials:

-

HEK293T cells

-

PPARγ expression plasmid

-

PPRE (Peroxisome Proliferator Response Element)-driven luciferase reporter plasmid

-

Transfection reagent (e.g., Lipofectamine)

-

DMEM with 10% FBS

-

Opti-MEM

-

4,5-DiHDPA lactone

-

Rosiglitazone (positive control)

-

Luciferase assay reagent

-

96-well white, clear-bottom tissue culture plates

-

Luminometer

Procedure:

-

Cell Seeding: Seed HEK293T cells in a 96-well plate at a density that will result in 70-80% confluency on the day of transfection.

-

Transfection: Co-transfect the cells with the PPARγ expression plasmid and the PPRE-luciferase reporter plasmid using a suitable transfection reagent according to the manufacturer's protocol.

-

Compound Treatment: After 24 hours of transfection, replace the medium with fresh DMEM containing various concentrations of 4,5-DiHDPA lactone or rosiglitazone. Include a vehicle control (e.g., DMSO).

-

Incubation: Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator.

-

Luciferase Assay: Lyse the cells and measure the luciferase activity using a luminometer according to the manufacturer's instructions for the luciferase assay reagent.

-

Data Analysis: Normalize the luciferase activity to a co-transfected control plasmid (e.g., β-galactosidase) or to total protein concentration. Plot the normalized luciferase activity against the compound concentration and determine the EC50 value using a suitable software.

Signaling Pathway

References

Application Notes and Protocols for Studying 4,5-DiHDPA Lactone Effects in Animal Models

For Researchers, Scientists, and Drug Development Professionals

Introduction

4,5-dihydroxy-2-cyclopenten-1-one (4,5-DiHDPA) lactone is a derivative of docosahexaenoic acid (DHA) identified as a peroxisome proliferator-activated receptor gamma (PPARγ) activator.[1] PPARγ is a nuclear receptor that plays a crucial role in regulating adipogenesis, lipid metabolism, and inflammation.[2][3] Activation of PPARγ has shown therapeutic potential in various disease models, including those for inflammation, metabolic disorders, and cancer.[4][5][6] Although the specific biological activities of 4,5-DiHDPA lactone are not yet extensively characterized, its role as a PPARγ agonist suggests its potential utility in similar therapeutic areas.

These application notes provide a comprehensive overview of recommended animal models and detailed experimental protocols to investigate the in vivo effects of 4,5-DiHDPA lactone. The protocols are based on established methodologies for studying other well-characterized PPARγ agonists.

Potential Therapeutic Applications to Investigate

Based on its PPARγ agonist activity, the following therapeutic areas are prime candidates for investigating the effects of 4,5-DiHDPA lactone:

-